molecular formula C13H17N3O4S2 B2869587 5-oxo-N-(4-sulfamoylbenzyl)-1,4-thiazepane-3-carboxamide CAS No. 1396631-95-0

5-oxo-N-(4-sulfamoylbenzyl)-1,4-thiazepane-3-carboxamide

Cat. No. B2869587
CAS RN: 1396631-95-0
M. Wt: 343.42
InChI Key: MJIBOEDVFCPNED-UHFFFAOYSA-N
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Description

5-oxo-N-(4-sulfamoylbenzyl)-1,4-thiazepane-3-carboxamide, also known as STC-1, is a synthetic compound that has been widely studied for its potential therapeutic properties. This molecule belongs to the class of thiazepanes, which are heterocyclic compounds containing a five-membered ring with a nitrogen and sulfur atom.

Scientific Research Applications

Antitubercular Agents

5-oxo-N-(4-sulfamoylbenzyl)-1,4-thiazepane-3-carboxamide and related compounds have been explored for their potential as antituberculosis agents. Compounds in this class, such as 5-substituted-2-[(3,5-dinitrobenzyl)sulfanyl]-1,3,4-oxadiazoles and 1,3,4-thiadiazoles, have shown outstanding in vitro activity against Mycobacterium tuberculosis and multidrug-resistant strains, with minimum inhibitory concentration values as low as 0.03 μM. These compounds exhibit selective antimycobacterial effects and low in vitro toxicities in mammalian cell lines and primary human hepatocytes (Karabanovich et al., 2016).

Carbonic Anhydrase Inhibitors

The compound and its derivatives have been assessed for their inhibitory effects on various carbonic anhydrase (CA) isoenzymes, with findings demonstrating nanomolar half maximal inhibitory concentration (IC50) values ranging from 58 to 740 nmol/L. These findings highlight the potential of these compounds as CA inhibitors, with variations in activity across different isoenzymes (Supuran et al., 2013).

Antimicrobial Activity

Derivatives of 5-oxo-N-(4-sulfamoylbenzyl)-1,4-thiazepane-3-carboxamide have been evaluated for their antimicrobial activity. For instance, compounds synthesized under microwave irradiation demonstrated significant antibacterial and antifungal activities against a variety of bacterial strains (Raval et al., 2012).

Glutamate Carboxypeptidase II Inhibition for Neuropathic Pain

Research has explored the potential of derivatives of this compound as prodrugs for glutamate carboxypeptidase II inhibition, targeting neuropathic pain. Prodrugs in this class have shown improved oral pharmacokinetics and analgesic efficacy in animal models of neuropathic pain (Rais et al., 2017).

properties

IUPAC Name

5-oxo-N-[(4-sulfamoylphenyl)methyl]-1,4-thiazepane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S2/c14-22(19,20)10-3-1-9(2-4-10)7-15-13(18)11-8-21-6-5-12(17)16-11/h1-4,11H,5-8H2,(H,15,18)(H,16,17)(H2,14,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIBOEDVFCPNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-oxo-N-(4-sulfamoylbenzyl)-1,4-thiazepane-3-carboxamide

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